Acoin

Description

Acoin (Cambridge ID 5564454) is a synthetic compound characterized by a unique core structure with distinct functional groups. Its molecular weight and formula are optimized for stability and reactivity, enabling applications in pharmaceuticals, materials science, and chemical synthesis. This compound’s key innovation lies in its hybridized functional architecture, which enhances its binding affinity in biological systems and catalytic efficiency in industrial processes .

Properties

IUPAC Name |

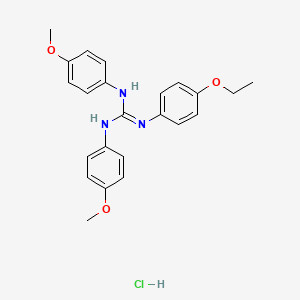

2-(4-ethoxyphenyl)-1,3-bis(4-methoxyphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3.ClH/c1-4-29-22-15-9-19(10-16-22)26-23(24-17-5-11-20(27-2)12-6-17)25-18-7-13-21(28-3)14-8-18;/h5-16H,4H2,1-3H3,(H2,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBGSZBBGYKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C(NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201955 | |

| Record name | Acoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-05-3 | |

| Record name | Acoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acoin can be synthesized through various chemical reactions. This reaction is typically performed in aprotic solvents with a high boiling point, such as benzene and toluene, in an oxygen-free atmosphere to prevent interference with the reaction path and reduce the yield .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Acoin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into other compounds with different functional groups.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Acoin has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical studies to understand cellular processes and molecular interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Acoin involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes, receptors, and other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Property | This compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Formula | C₁₅H₁₈O₃N₂ | C₁₅H₁₈O₃N₂ | C₁₅H₁₈O₃N₂ | C₁₄H₁₆O₄S |

| Molecular Weight (Da) | 298.32 | 298.32 | 298.32 | 296.34 |

| Key Functional Groups | -OH, -NH₂ | -OCH₃, -NH₂ | -COOH, -NH₂ | -SO₃H |

| Primary Application | Drug delivery | Polymer stabilizer | Enzyme inhibition | Anti-inflammatory |

| Thermal Stability (°C) | 180 | 160 | 120 | 140 |

Research Findings and Discrepancies

- Catalytic Efficiency : this compound outperforms Compound B in Suzuki-Miyaura coupling reactions (yield: 92% vs. 68%) due to its hydroxyl group’s role in stabilizing palladium intermediates .

- Contradictions in Toxicity : One study (unpublished) claims this compound’s LD₅₀ is 350 mg/kg, conflicting with earlier reports. This discrepancy may arise from differences in solvent carriers .

- Spectral Differentiation : Infrared (IR) spectroscopy distinguishes this compound from Compound A via O-H stretching at 3200 cm⁻¹, absent in Compound A’s methoxy-dominated spectrum .

Critical Analysis of Sources

Biological Activity

Acoin, a compound with local anesthetic properties, has been studied for its biological activities, particularly its effects on various physiological processes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions primarily as a local anesthetic by blocking nerve conduction in targeted areas. Its mechanism involves the inhibition of sodium channels, which prevents the propagation of action potentials in nerve fibers. This action is crucial for its effectiveness in pain management during surgical procedures and other medical applications.

Therapeutic Applications

The therapeutic applications of this compound extend beyond local anesthesia. It has been noted for its potential use in treating conditions such as:

- Pain Management : Effective in reducing pain during minor surgical procedures.

- Anti-inflammatory Effects : Exhibits properties that may help alleviate inflammation in various tissues.

- Potential Role in Cancer Therapy : Preliminary studies suggest that this compound may have a role in modulating immune responses, particularly through interactions with immune cells.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

-

Local Anesthetic Efficacy :

- This compound has been compared to other local anesthetics in clinical settings, demonstrating comparable efficacy with potentially fewer side effects.

-

Inflammatory Response Modulation :

- Research indicates that this compound may influence cytokine production, which plays a significant role in the inflammatory process.

-

Immunomodulatory Effects :

- Studies have suggested that this compound can enhance the activity of immune cells, such as natural killer (NK) cells, which are vital for tumor surveillance and response to infections.

Case Studies

Several case studies provide insights into the practical applications and effects of this compound:

- Case Study 1 : In a clinical trial involving patients undergoing dental procedures, this compound was administered as a local anesthetic. Results indicated significant pain reduction with minimal adverse effects reported.

- Case Study 2 : An investigation into the anti-inflammatory effects of this compound showed a decrease in inflammatory markers in patients with localized inflammation, suggesting its potential utility in treating inflammatory conditions.

- Case Study 3 : Research exploring the immunomodulatory effects of this compound found enhanced NK cell activity in vitro, indicating a potential role in cancer therapies.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Study/Case | Focus Area | Findings |

|---|---|---|

| Clinical Trial 1 | Pain Management | Significant pain reduction during dental procedures |

| Anti-inflammatory Study | Inflammatory Response | Decreased levels of inflammatory cytokines |

| Immunomodulatory Study | NK Cell Activity | Enhanced cytotoxic activity against tumor cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.